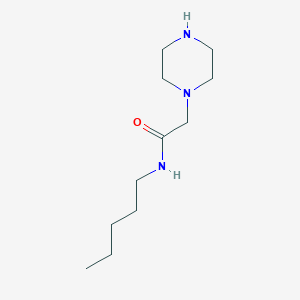

N-Pentyl-2-(piperazin-1-YL)acetamide

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. nih.govnih.govresearchgate.netwisdomlib.org Its prevalence stems from a combination of favorable properties.

The two nitrogen atoms in the piperazine ring can be substituted, allowing for the introduction of diverse functional groups to modulate a molecule's biological activity and physicochemical properties. researchgate.net The piperazine moiety can improve aqueous solubility and oral bioavailability, which are critical pharmacokinetic characteristics for drug candidates. nih.gov Furthermore, its structural rigidity and ability to act as both a hydrogen bond donor and acceptor contribute to its strong binding affinity and specificity for various biological targets. nih.gov

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, anti-inflammatory, antibacterial, and antifungal effects. nih.govresearchgate.netwisdomlib.orgontosight.ai This versatility makes the piperazine core an attractive starting point for the design of new therapeutic agents.

Significance of the Acetamide (B32628) Moiety in Bioactive Compounds

The acetamide group (-NHCOCH₃) is another fundamental functional group frequently incorporated into the design of bioactive molecules. ontosight.aipatsnap.com Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with the active sites of enzymes and receptors, thereby influencing a compound's biological effect. patsnap.com

Rationale for N-Pentyl Substitution within Piperazine-Acetamide Scaffolds

The introduction of an N-alkyl group is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. omicsonline.org An N-pentyl group, which is a five-carbon alkyl chain, significantly increases the lipophilicity (fat-solubility) of the molecule. omicsonline.org This modification is critical as it can profoundly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Key reasons for incorporating an N-pentyl group include:

Enhanced Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) activity. omicsonline.org

Modulation of Target Binding: The hydrophobic pentyl chain can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and potency.

Optimization of Pharmacokinetics: By adjusting lipophilicity, chemists can control how a drug is distributed throughout the body and how quickly it is metabolized and cleared, thereby optimizing its therapeutic window. researchgate.net

A careful balance of lipophilicity is crucial; while a certain degree is needed for efficacy, excessively lipophilic compounds can suffer from poor solubility, rapid metabolism, and off-target toxicity. researchgate.netchemaxon.com The pentyl group represents a moderate-length alkyl chain that can provide a substantial increase in lipophilicity to achieve a desired biological outcome.

Table 1: Properties of Core Moieties in N-Pentyl-2-(piperazin-1-YL)acetamide

| Moiety | Chemical Class | Key Properties & Role in Drug Design |

|---|---|---|

| Piperazine | Heterocycle | Improves solubility and bioavailability; acts as a versatile scaffold for substitution; present in drugs with diverse activities (CNS, anticancer, antimicrobial). nih.govnih.gov |

| Acetamide | Functional Group | Acts as a hydrogen-bond donor/acceptor; serves as a flexible linker; found in anti-inflammatory, anticancer, and antimicrobial agents. ontosight.airesearchgate.net |

| N-Pentyl Group | Alkyl Chain | Increases lipophilicity; enhances membrane permeability; modulates target binding through hydrophobic interactions. omicsonline.org |

Overview of Academic Research Trajectories for this compound

Given the absence of specific studies on this compound, its potential research trajectories can be inferred from the established biological activities of closely related piperazine-acetamide derivatives. The logical first step in a research program would be the chemical synthesis of the compound, likely through the alkylation of a piperazine precursor. researchgate.netmdpi.com

Following synthesis and structural confirmation, the compound would likely be subjected to a battery of in vitro screening assays to identify potential biological activities. Based on the known pharmacology of its constituent parts, promising research avenues would include:

Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects. researchgate.net

Antimicrobial Activity: Evaluating its efficacy against various strains of pathogenic bacteria and fungi. ijnrd.orgnih.gov

CNS Activity: Given that many piperazine derivatives act on the central nervous system, investigating its potential as an anticonvulsant, antidepressant, or anxiolytic agent would be a rational step. nih.govresearchgate.net The increased lipophilicity conferred by the N-pentyl group may enhance its ability to cross the blood-brain barrier, making this a particularly relevant area of investigation.

Table 2: Investigated Biological Activities of Related Piperazine-Acetamide Derivatives

| Compound Class / Example | Investigated Biological Activity |

|---|---|

| Triazole Acetamide linked with Phenyl Piperazine Derivatives | Anticancer (Breast Cancer) researchgate.net |

| (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide derivatives | Antimicrobial (Antibacterial, Antifungal), Antioxidant ijnrd.org |

| General N-alkyl and N-aryl piperazine derivatives | Antimicrobial (Antibacterial) nih.gov |

Structure

3D Structure

Properties

CAS No. |

89433-50-1 |

|---|---|

Molecular Formula |

C11H23N3O |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

N-pentyl-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C11H23N3O/c1-2-3-4-5-13-11(15)10-14-8-6-12-7-9-14/h12H,2-10H2,1H3,(H,13,15) |

InChI Key |

DGOZINGOVPFLGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)CN1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Pentyl 2 Piperazin 1 Yl Acetamide

General Synthetic Strategies for Piperazine-Acetamide Core Structures

The construction of the piperazine-acetamide scaffold is a foundational step in the synthesis of N-Pentyl-2-(piperazin-1-YL)acetamide. This process involves the formation of the piperazine (B1678402) ring followed by the introduction of the necessary side chains.

Formation of Piperazine Ring Systems for Acetamide (B32628) Derivatization

The piperazine ring is a common heterocycle in biologically active molecules and can be synthesized through several established methods. mdpi.comnih.govnih.gov One common approach involves the cyclization of appropriate precursor molecules. For instance, the piperazine ring can be constructed from a suitable aniline (B41778) and bis-(2-haloethyl)amine or diethanolamine. mdpi.comnih.gov

More modern and efficient methods include palladium-catalyzed reactions. A facile Pd-catalyzed methodology provides an efficient route to arylpiperazines under aerobic conditions, which can then be further functionalized. organic-chemistry.org Another strategy involves a Wacker-type aerobic oxidative cyclization of alkenes, which is capable of producing various nitrogen heterocycles, including piperazines. organic-chemistry.org Additionally, a catalytic reductive cyclization of dioximes has been developed as a method to build the piperazine ring from a primary amino group. mdpi.com These methods provide access to the core piperazine structure, which is then ready for derivatization to introduce the acetamide group.

Introduction of Acetamide and N-Pentyl Substituents

Once the piperazine ring is formed, the next step is the introduction of the 2-(N-pentylacetamido) group. A common and direct method for attaching the acetamide precursor is through the reaction of piperazine with a haloacetyl halide, such as chloroacetyl chloride. google.comgoogle.com This reaction typically involves the nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an N-acylated piperazine intermediate, such as 2-chloro-1-(piperazin-1-yl)ethan-1-one.

Following the acylation of the piperazine ring, the N-pentyl group is introduced. This is typically achieved by reacting the chloro-acetamide intermediate with pentylamine. The primary amine of pentylamine acts as a nucleophile, displacing the chlorine atom on the acetyl group to form the final this compound structure. Alternatively, the acetamide can be formed by coupling 2-(piperazin-1-yl)acetic acid with pentylamine using standard peptide coupling reagents.

Specific Reaction Pathways for this compound Synthesis

The synthesis of this compound can be accomplished through several specific pathways, often involving multi-step procedures that allow for controlled introduction of the required functional groups.

Amidation Reactions Utilizing Coupling Reagents

Amide bond formation is a critical step in many synthetic routes for this target molecule. archivepp.com This is often accomplished by reacting a carboxylic acid precursor, such as 2-(piperazin-1-yl)acetic acid, with pentylamine. To facilitate this reaction, which can be slow and inefficient on its own, coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Several piperazine-based derivatives have been successfully used for the derivatization of carboxyl groups on peptides using coupling reagents, demonstrating the effectiveness of this strategy. nih.gov The choice of coupling reagent can influence reaction efficiency and yield.

| Coupling Reagent System | Description |

| EDC / HOAt | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a common and effective system for forming amide bonds with high yields. nih.gov |

| Propylphosphonic Anhydride (T3P®) | This reagent is another powerful coupling agent used for the synthesis of piperazine amides, promoting the reaction between a carboxylic acid and an amine. nih.gov |

Alkylation of Amine Groups within the Piperazine Moiety

Alkylation of the nitrogen atoms of the piperazine ring is a fundamental transformation in the synthesis of its derivatives. mdpi.comnih.gov There are three primary methods for N-alkylation: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com

A straightforward procedure for preparing N-alkylpiperazines involves the direct alkylation of a precursor like N-acetylpiperazine. researchgate.net In this method, N-acetylpiperazine is reacted with an alkyl halide (e.g., 1-bromopentane) in the presence of a base such as potassium carbonate to yield the N-alkylated, N-acetylated piperazine. Subsequent hydrolysis of the acetyl group can then yield the N-alkylpiperazine. researchgate.net This approach highlights a common strategy of using a protecting group (acetyl) on one nitrogen while the other is functionalized.

The following table shows the yields for the alkylation of N-acetylpiperazine with various alkyl bromides, demonstrating the general applicability of the method. researchgate.net

| Alkyl Bromide | Product | Yield (%) |

| n-Butyl bromide | N-Acetyl-N'-butylpiperazine | 88 |

| n-Hexyl bromide | N-Acetyl-N'-hexylpiperazine | 90 |

| n-Octyl bromide | N-Acetyl-N'-octylpiperazine | 71 |

| n-Dodecyl bromide | N-Acetyl-N'-dodecylpiperazine | 79 |

Data sourced from Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. researchgate.net

Multi-Step Synthesis Approaches from Precursor Molecules

The synthesis of this compound generally requires a multi-step approach to ensure regioselectivity and high yields. A common strategy involves the use of a protecting group on one of the piperazine nitrogens to prevent undesired side reactions.

One practical pathway begins with a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). ijisrt.comnih.govsemanticscholar.org The synthesis can proceed as follows:

Alkylation of Protected Piperazine: N-Boc-piperazine is reacted with an ethyl haloacetate, such as ethyl chloroacetate, to form tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Ester Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

Amide Coupling: The resulting carboxylic acid is then coupled with pentylamine using a suitable coupling reagent (as described in section 2.2.1) to form tert-butyl 4-(2-(pentylamino)-2-oxoethyl)piperazine-1-carboxylate. nih.gov

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the target compound, this compound. ijisrt.comnih.gov

This sequence allows for the controlled and sequential introduction of the acetamide and N-pentyl groups onto the piperazine core.

Optimization of Synthetic Yields and Reaction Conditions

The efficient synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and purity. A common approach for the synthesis of related N-substituted-2-(piperazin-1-yl)acetamides involves a two-step process: the chloroacetylation of an amine followed by nucleophilic substitution with piperazine.

A representative synthetic pathway starts with the chloroacetylation of n-pentylamine. This intermediate, N-pentyl-2-chloroacetamide, is then reacted with piperazine to yield the final product. Key parameters for optimization in such a synthesis include the choice of solvent, temperature, reaction time, and the molar ratio of reactants.

For the analogous synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, studies have shown that the reaction of piperazine with N-chloroacetyl-2,6-xylidine can be optimized by controlling these variables. google.comgoogle.com For instance, conducting the reaction in an aqueous solvent at elevated temperatures (e.g., around 80°C) and adjusting the pH during workup are critical steps. google.comgoogle.com The molar ratio of piperazine to the chloroacetylated intermediate is also a significant factor; using an excess of piperazine can help to minimize the formation of undesired bis-alkylated byproducts. google.com

The table below illustrates hypothetical optimization parameters for the synthesis of this compound, based on findings for structurally related compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Dichloromethane (DCM) | Acetonitrile (B52724) (ACN) | Water | Higher yields and easier purification are often observed in polar aprotic solvents like ACN. |

| Temperature | Room Temperature | 50°C | 80°C | Increased temperature generally accelerates the reaction rate, but may also lead to more side products. An optimal temperature balances reaction time and yield. |

| Base | K₂CO₃ | Triethylamine (TEA) | None | A base is often used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and workup procedure. |

| Molar Ratio (Piperazine:Chloroacetamide) | 1:1 | 2:1 | 3:1 | Using an excess of piperazine can significantly reduce the formation of the N,N'-bis-alkylated piperazine impurity. |

This is an interactive data table based on generalized synthetic principles for analogous compounds.

Synthesis of this compound Analogs and Structural Variants for Structure-Activity Studies

The synthesis of analogs and structural variants of this compound is essential for investigating its structure-activity relationships (SAR). These studies involve systematically modifying different parts of the molecule to understand how these changes affect its biological activity. Modifications can be made to the pentyl group, the piperazine ring, and the acetamide linker.

Modification of the N-Alkyl Group: The pentyl chain can be varied in length (e.g., butyl, hexyl) or branching to explore the impact of lipophilicity and steric bulk. For instance, a study on N-alkylpiperazines reported a general procedure for the alkylation of N-acetylpiperazine with various alkyl halides, followed by hydrolysis to yield the corresponding N-alkylpiperazines with good yields. researchgate.net This approach could be adapted to generate a series of N-alkyl-2-(piperazin-1-yl)acetamides with different alkyl substituents.

Modification of the Piperazine Ring: The piperazine ring can be substituted at the N-4 position with various functional groups. The synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides has been described, where different substituents on the piperazine ring were introduced to evaluate their effects on biological activity. researchgate.net Common modifications include the introduction of aryl, benzyl, or other cyclic systems. These changes can influence the molecule's polarity, basicity, and ability to interact with biological targets.

Modification of the Acetamide Linker: The acetamide linker can be altered, for example, by introducing substituents on the alpha-carbon or by changing the length of the linker. Such modifications can affect the molecule's conformational flexibility and the spatial orientation of the piperazine and N-pentyl groups.

The synthesis of these analogs generally follows similar synthetic routes as the parent compound, with the appropriate substituted starting materials. For example, to synthesize analogs with a substituted piperazine ring, the corresponding 1-substituted piperazine would be used in the reaction with N-pentyl-2-chloroacetamide.

The following table summarizes potential structural variants of this compound that could be synthesized for SAR studies, based on modifications reported for similar compound series. elsevierpure.comnih.gov

| Modification Site | Structural Variation | Rationale for Synthesis |

| N-Alkyl Group (R1) | -CH₂(CH₂)₂CH₃ (n-butyl)-CH₂(CH₂)₄CH₃ (n-hexyl)-CH(CH₃)(CH₂)₂CH₃ (isopentyl) | To investigate the effect of alkyl chain length and branching on lipophilicity and steric interactions. |

| Piperazine Ring (R2) | -H (unsubstituted)-Phenyl-Benzyl-4-Fluorophenyl | To explore the influence of aromatic and substituted aromatic groups on binding affinity and pharmacokinetic properties. |

| Acetamide Linker | -CH(CH₃)CO- (propionamide)-(CH₂)₂CO- (propanamide) | To alter the conformational flexibility and the distance between the N-pentyl and piperazine moieties. |

This is an interactive data table illustrating potential analogs for structure-activity relationship studies based on common medicinal chemistry strategies.

Advanced Spectroscopic and Structural Characterization of N Pentyl 2 Piperazin 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H-NMR Spectral Analysis

The proton NMR (¹H-NMR) spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For N-Pentyl-2-(piperazin-1-YL)acetamide, the spectrum is expected to show distinct signals corresponding to the N-pentyl group, the piperazine (B1678402) ring, the acetamide (B32628) methylene group, and the amide proton.

N-Pentyl Group: This aliphatic chain will exhibit characteristic signals in the upfield region of the spectrum. The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.9 ppm. The three methylene groups (-CH₂-) of the pentyl chain will produce overlapping multiplets in the range of 1.2-1.6 ppm. The methylene group directly attached to the amide nitrogen (-NH-CH₂-) will be deshielded and is predicted to appear as a triplet around 3.2-3.4 ppm.

Piperazine Ring: The piperazine ring contains eight protons. Due to the chair conformation and potential for slow nitrogen inversion, the signals for these protons can be complex. Typically, the four protons on the carbons adjacent to the acetamide nitrogen (N1) will be in a different chemical environment than the four protons adjacent to the secondary amine (N4). Broad signals are often observed for N-substituted piperazines. nih.govrsc.orgnih.gov The protons on the carbons next to the electron-withdrawing acetamide group are expected to be downfield (around 2.5-2.7 ppm) compared to the protons on the carbons next to the secondary amine (around 2.8-3.0 ppm). The NH proton of the piperazine ring would likely appear as a broad singlet, its position being highly dependent on solvent and concentration.

Acetamide Group: The methylene protons (-CO-CH₂-) are adjacent to both a carbonyl group and the piperazine nitrogen, leading to a significant downfield shift. This signal is anticipated to appear as a singlet around 3.1 ppm. The amide proton (-NH-) signal is typically a broad singlet found further downfield, often between 5.0 and 8.0 ppm. libretexts.orglibretexts.org

Predicted ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 3H | -CH₂-CH₃ (Pentyl) |

| ~ 1.2-1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- (Pentyl) |

| ~ 1.5-1.6 | Multiplet | 2H | -NH-CH₂-CH₂- (Pentyl) |

| ~ 2.5-2.7 | Broad Multiplet | 4H | Piperazine ring protons (adjacent to N1) |

| ~ 2.8-3.0 | Broad Multiplet | 4H | Piperazine ring protons (adjacent to N4) |

| ~ 3.1 | Singlet | 2H | -CO-CH₂-N |

| ~ 3.2-3.4 | Triplet | 2H | -NH-CH₂- (Pentyl) |

| ~ 5.0-8.0 | Broad Singlet | 1H | -CO-NH- |

| Variable | Broad Singlet | 1H | Piperazine -NH- |

¹³C-NMR Spectral Analysis

The carbon-13 NMR (¹³C-NMR) spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

N-Pentyl Group: The carbons of the pentyl chain are expected in the aliphatic region (10-40 ppm). The terminal methyl carbon is the most shielded (~14 ppm), followed by the internal methylene carbons. The carbon atom directly bonded to the amide nitrogen (-NH-CH₂-) will be the most deshielded of the pentyl group, appearing around 40-45 ppm.

Piperazine Ring: The carbon atoms of the piperazine ring typically resonate in the 40-55 ppm range. The carbons adjacent to the more substituted nitrogen (N1) may appear at a slightly different chemical shift than those adjacent to the secondary amine (N4). nih.govrsc.org

Acetamide Group: The methylene carbon (-CO-CH₂-) is expected to have a chemical shift in the range of 55-60 ppm. The carbonyl carbon (-C=O) will be the most deshielded carbon in the molecule, with a characteristic signal appearing in the 165-175 ppm region. libretexts.orglibretexts.org

Predicted ¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.0 | -CH₂-CH₃ (Pentyl) |

| ~ 22.5 | -CH₂-CH₃ (Pentyl) |

| ~ 29.0 | -CH₂-CH₂-CH₂- (Pentyl, central) |

| ~ 29.5 | -NH-CH₂-CH₂- (Pentyl) |

| ~ 40-45 | -NH-CH₂- (Pentyl) |

| ~ 45-50 | Piperazine ring carbons (adjacent to N4) |

| ~ 50-55 | Piperazine ring carbons (adjacent to N1) |

| ~ 55-60 | -CO-CH₂-N |

| ~ 170 | -C=O (Amide) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. A single, sharp to medium band around 3300-3500 cm⁻¹ corresponds to the secondary amine (N-H) in the piperazine ring. Another band in a similar region (3370-3170 cm⁻¹) is expected for the secondary amide N-H stretch. spectroscopyonline.com

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region will be present due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl and piperazine alkyl groups.

C=O Stretching (Amide I Band): A very strong and characteristic absorption band for the amide carbonyl (C=O) stretch, known as the Amide I band, is expected in the range of 1630-1680 cm⁻¹. blogspot.comquimicaorganica.orgspcmc.ac.in This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II Band): A strong band, known as the Amide II band, resulting from N-H bending coupled with C-N stretching, is characteristic of secondary amides and typically appears between 1515 and 1570 cm⁻¹. spectroscopyonline.comspcmc.ac.in

C-N Stretching: The C-N stretching vibrations for both the amide and the amine functionalities are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H Stretch (Secondary Amine, Piperazine) |

| ~ 3300 | Medium | N-H Stretch (Secondary Amide) |

| 2850-2960 | Strong | C-H Stretch (Aliphatic) |

| ~ 1650 | Very Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| 1000-1350 | Medium-Weak | C-N Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. The molecular formula for this compound is C₁₁H₂₃N₃O, with a molecular weight of approximately 213.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 213. The fragmentation of this molecule is likely to follow pathways characteristic of amides and piperazine derivatives. nih.gov

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common fragmentation pathway.

Cleavage of the C-C bond adjacent to the piperazine ring could lead to a fragment corresponding to the piperazinyl-acetamide moiety.

A significant fragmentation would be the cleavage of the amide bond (N-CO), which is a typical pathway for amides. unl.ptrsc.org This could result in the formation of a pentylamino cation or an acylium ion containing the piperazine ring.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often involving the loss of ethyleneimine units, leading to common fragment ions at m/z 56 or 70. xml-journal.netresearchgate.net

Pentyl Chain Fragmentation: The N-pentyl chain can undergo fragmentation through the loss of alkyl radicals.

Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment Identity |

| 213 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 126 | [C₇H₁₂N₂]⁺ (Piperazinyl-acetyl fragment) |

| 85 | [C₄H₉N₂]⁺ (Piperazinyl cation) |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The technique is most informative for compounds containing chromophores, such as conjugated π-systems.

This compound lacks an extensive conjugated system. The primary chromophore is the amide carbonyl group. Saturated amides typically exhibit a weak n → π* transition at approximately 210-220 nm. ucalgary.cauobabylon.edu.iq This absorption is generally of low intensity and falls at the lower end of the conventional UV spectroscopy range. Therefore, the compound is not expected to show significant absorption in the near-UV or visible regions of the electromagnetic spectrum. researchgate.net

X-ray Diffraction for Crystalline and Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions like hydrogen bonding and crystal packing.

To date, no crystal structure for this compound has been reported in the crystallographic databases. If a suitable single crystal of the compound could be grown, XRD analysis would be expected to reveal:

The piperazine ring adopting a chair conformation, which is its most stable arrangement. iucr.orgwikipedia.orgiucr.org

The precise geometry of the amide linkage.

The conformation of the n-pentyl chain.

A network of intermolecular hydrogen bonds in the crystal lattice, likely involving the amide N-H group and the carbonyl oxygen, as well as the secondary amine N-H of the piperazine ring. Studies on similar N,N'-disubstituted piperazines have detailed such interactions. researchgate.netwm.edu

Computational Chemistry and Theoretical Modeling of N Pentyl 2 Piperazin 1 Yl Acetamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govmaterialsciencejournal.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For N-Pentyl-2-(piperazin-1-YL)acetamide, NBO analysis would identify key donor-acceptor interactions and quantify their stabilization energies, offering insights into intramolecular charge transfer and the relative importance of different resonance structures. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and the hydrogen atoms as sites for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is crucial in drug discovery for understanding the mechanism of action and for designing new, more potent molecules. A docking simulation of this compound with a specific biological target would involve placing the molecule into the protein's binding site and calculating the binding affinity, often expressed as a docking score. The simulation would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Binding Affinity Predictions with Receptors and Enzymes

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of a ligand for a specific receptor or enzyme active site. For derivatives of this compound, these predictions are crucial for identifying potential therapeutic targets. The piperazine (B1678402) scaffold is a well-known pharmacophore that interacts with a variety of receptors, most notably dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Studies on structurally related N-(arylpiperazinoalkyl)acetamide derivatives have shown significant affinity for dopamine D2, serotonin 5-HT6, and 5-HT7 receptors. researchgate.net For instance, N-phenylpiperazine analogs have demonstrated high selectivity for the D3 dopamine receptor subtype over the D2 subtype, a property attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site while another part of the molecule interacts with a unique secondary binding site on the D3 receptor. mdpi.com Molecular docking studies on similar piperazine derivatives have predicted favorable binding interactions with peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential applications in antidiabetic therapy. pharmaceuticaljournal.net

The predicted binding affinities, often expressed as a docking score or estimated inhibition constant (Ki), provide a quantitative measure of the interaction strength. High binding affinity suggests that the compound may act as a potent modulator of the target's activity.

Table 1: Predicted Binding Affinities of Structurally Related Piperazine Acetamide (B32628) Analogs for Various Receptors

| Compound Class | Target Receptor | Predicted Affinity (Ki or IC50) | Computational Method |

|---|---|---|---|

| N-Arylpiperazine Analogs | Dopamine D3 | 1.4–43 nM | Molecular Docking |

| N-Arylpiperazine Analogs | Dopamine D2 | Lower affinity (selectivity up to 1831-fold for D3) | Molecular Docking |

| Piperazine-based compounds | Sigma Receptor 1 (S1R) | 3.2 nM | Radioligand Binding Assay & Docking |

| N-Arylpiperazinoalkyl Acetamides | Serotonin 5-HT6/5-HT7 | High Affinity (Specific values vary with substitution) | In Vitro Competition Binding |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Cyclooxygenase-2 (COX-2) | High (indicated by docking scores) | Molecular Docking (Surflex-Dock) |

Note: This table presents data for compounds structurally related to this compound to illustrate predicted binding potential.

Elucidation of Binding Poses and Interaction Mechanisms

Beyond predicting affinity, molecular docking elucidates the specific binding pose and interaction mechanisms of a ligand within a biological target's active site. For this compound, this involves identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the molecule.

Computational studies on analogous piperazine derivatives reveal common interaction patterns. The protonated nitrogen atom of the piperazine ring frequently forms a crucial salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket. nih.govnih.gov For instance, in the dopamine D2 receptor, the binding site for N-arylpiperazines consists of an orthosteric pocket where the piperazine moiety docks and a secondary accessory site. nih.gov

In docking studies of piperazine amides with the COX-2 enzyme, key interactions were observed with residues such as Arginine and Tyrosine within the active site. nih.gov Similarly, molecular dynamics simulations of piperazine derivatives targeting the deoxycytidylate deaminase (dCTPase) enzyme showed hydrogen bonds with Glutamine and Glutamic acid residues, while aromatic portions of the ligands formed π-π stacking interactions with Arginine residues. indexcopernicus.com The pentyl group of this compound would be expected to engage in hydrophobic interactions within a corresponding pocket of its target receptor, further stabilizing the ligand-receptor complex.

Table 2: Key Interacting Residues for Piperazine Derivatives in Receptor Binding Sites from Docking Studies

| Compound Class | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Piperazine-1-ylpyridazine derivatives | dCTPase | Gln82, Glu78, Arg109 | Hydrogen Bonding, π-π Stacking |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | COX-2 | Arg120, Tyr385, Ser530 | Hydrogen Bonding, Hydrophobic |

| Piperazine-based compounds | Sigma Receptor 1 (S1R) | Glu172, Asp126 | Hydrogen Bonding |

| N-Arylpiperazines | Dopamine D2/D3 | Asp110 (D2), Asp110 (D3) | Ionic Interaction with piperazine nitrogen |

Note: This table is a composite of findings for various piperazine derivatives to illustrate common interaction motifs.

Theoretical Studies on Global Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. From these calculations, global reactivity descriptors can be derived, which provide insight into the chemical reactivity and stability of a compound. For this compound, these descriptors help in understanding its behavior in chemical reactions and biological systems.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net Other important descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which quantify the molecule's tendency to react with nucleophiles or electrophiles. researchgate.net Theoretical studies on similar acetamide and piperazine structures have successfully used DFT to calculate these parameters. researchgate.nettandfonline.com

Table 3: Representative Global Reactivity Descriptors Calculated via DFT for a Piperazine Derivative

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 to -6.5 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 | Chemical stability and reactivity |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.1 to -4.0 | Tendency to escape from a system |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 to 2.8 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | µ² / 2η | 2.0 to 3.0 | Propensity to accept electrons |

Note: The values are representative examples from DFT studies on related heterocyclic compounds and serve as an estimation for this compound.

Computational Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data processing. rsc.org Computational quantum chemistry provides a reliable way to predict the NLO properties of new molecules. The presence of donor-acceptor groups and a π-conjugated system in a molecule can lead to significant NLO responses.

For piperazine-containing compounds, DFT calculations are employed to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The first hyperpolarizability is a measure of the second-order NLO response. rsc.orgresearchgate.net Studies on piperazine-based supramolecular systems and other piperazine salts have shown that the piperazine ring can act as a key building block in materials with significant NLO activity. rsc.orgresearchgate.net The acetamide group can act as part of a donor-acceptor system, and computational analysis can quantify the potential of this compound for NLO applications.

Table 4: Calculated Non-Linear Optical (NLO) Properties for Piperazine-based Compounds

| Property | Symbol | Unit (esu) | Typical Calculated Value | Significance |

|---|---|---|---|---|

| Dipole Moment | μ | Debye | 2 - 8 | Measure of molecular polarity |

| Mean Polarizability | <α> | 10-24 esu | 20 - 40 | Linear response to an electric field |

| First Hyperpolarizability | βtot | 10-30 esu | 5 - 20 | Second-order NLO response |

Note: Values are representative and derived from computational studies on various piperazine derivatives to indicate the potential NLO properties.

In Silico Physicochemical Similarity Assessment with Known Bioactive Agents

In the early stages of drug discovery, it is crucial to assess whether a new molecule possesses "drug-like" properties. In silico tools are widely used to predict physicochemical properties and compare them against established criteria for oral bioavailability, such as Lipinski's Rule of Five. windows.netresearchgate.net This assessment helps in prioritizing compounds that are more likely to succeed in clinical development.

For this compound, properties such as molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are calculated. nih.gov Additionally, the topological polar surface area (TPSA) and the number of rotatable bonds are evaluated, as they influence membrane permeability and conformational flexibility, respectively. windows.net Numerous studies on piperazine derivatives have utilized computational platforms like SwissADME and admetSAR to predict these properties, generally finding that the piperazine scaffold can be incorporated into molecules with favorable drug-like characteristics. researchgate.netnih.govekb.eg

Table 5: In Silico Physicochemical and Drug-Likeness Profile for a Representative Piperazine Acetamide

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Significance |

|---|---|---|---|

| Molecular Weight (MW) | ~227 g/mol | ≤ 500 | Absorption, Diffusion |

| Lipophilicity (LogP) | 1.5 - 2.5 | ≤ 5 | Permeability, Solubility |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Membrane Permeability |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Membrane Permeability |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | ≤ 140 Ų | Bioavailability, BBB penetration |

| Number of Rotatable Bonds | 7 | ≤ 10 | Conformational Flexibility, Bioavailability |

Note: The predicted values are estimated for this compound based on its structure and data from similar compounds.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and in Vivo Preclinical Studies

Neuropharmacological Research Applications

Derivatives of the piperazine-acetamide structure have been a focal point of neuropharmacological research due to their ability to interact with multiple CNS targets.

The therapeutic potential of piperazine-acetamide derivatives often stems from their interaction with various neurotransmitter systems. Studies on analogs reveal that their mechanisms can involve the modulation of ion channels and key neurotransmitter receptors. For instance, certain anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been observed to act as moderate binders to neuronal voltage-sensitive sodium channels (site 2). nih.govnih.gov This interaction can stabilize neuronal membranes and reduce excessive electrical firing, a common mechanism for anticonvulsant drugs.

Furthermore, the piperazine (B1678402) moiety is a well-known pharmacophore that targets a wide array of CNS receptors. Research into related structures has demonstrated interactions with serotonergic and GABAergic pathways. nih.gov For example, some piperazine derivatives have shown anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Other related compounds, known as gabapentinoids, exert their effects by blocking the α2δ subunit of voltage-gated calcium channels, which in turn reduces the release of multiple neurotransmitters. nih.gov The antipsychotic effects of other analogs are linked to their ability to act as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are critical targets in the treatment of psychosis. nih.gov

The potential for piperazine-containing compounds to protect neurons from damage has been explored in several preclinical models. One study on a novel amido-piperazine compound, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, demonstrated robust neuroprotective properties in primary cortical cultures against both glutamate-induced excitotoxicity and oxidative stress caused by peroxide. nih.gov That same compound was also found to significantly induce the outgrowth of neurites, suggesting a potential for central nervous system repair and regeneration. nih.gov

In the context of Alzheimer's disease models, other complex piperazine derivatives have been shown to reduce both amyloid and Tau pathology. nih.gov These multi-effect compounds were found to inhibit the release of Aβ peptides in vitro, a key event in the formation of amyloid plaques, while also preserving the normal processing of the amyloid precursor protein. nih.gov

A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated as potential atypical antipsychotic agents. nih.gov The antipsychotic potential was assessed in vivo using established mouse models that reflect key mechanisms of antipsychotic drug action. D2 receptor antagonism was evaluated using the climbing mouse assay, while 5-HT2A antagonism was studied via quipazine-induced head twitches. nih.gov Among the synthesized compounds, a derivative designated as P4 was identified as the most active in these preliminary screens. nih.gov Behavioral models are crucial for screening and developing antipsychotic drugs, as they can help identify compounds that treat psychosis and may dissociate between typical and atypical antipsychotic profiles. tau.ac.ilnih.gov

Table 1: Preclinical Models for Antipsychotic Activity

| Model | Target Mechanism | Behavioral Index |

|---|---|---|

| Climbing Mouse Assay | Dopamine D2 Receptor Antagonism | Inhibition of apomorphine- or amphetamine-induced climbing behavior |

The anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been systematically evaluated in various rodent models of epilepsy. nih.govnih.gov Initial screening is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are considered standards for the early evaluation of potential anticonvulsants. nih.gov

The MES test, which uses an electrical stimulus to induce generalized tonic-clonic seizures, is an established model for identifying compounds that prevent seizure spread, corresponding to tonic-clonic and partial-onset seizures in humans. nih.gov The scPTZ test employs a chemical convulsant to induce myoclonic seizures and is used to identify agents that raise the seizure threshold, which is relevant to generalized absence seizures. nih.gov

In studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, activity was observed almost exclusively in the MES seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide substitution. nih.govnih.gov In contrast, most of the 3-chloroanilide analogs were found to be inactive. nih.gov Several of these molecules also demonstrated activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial epilepsy. nih.govnih.gov

Table 2: Anticonvulsant Activity of Select N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

| Test Model | Description | General Findings for Active Derivatives |

|---|---|---|

| Maximal Electroshock (MES) | Identifies compounds preventing seizure spread. | High activity observed, especially for 3-(trifluoromethyl)anilide derivatives. nih.govnih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Identifies compounds that raise the seizure threshold. | Majority of derivatives were inactive in this model. nih.gov |

Enzyme Inhibition Studies

Beyond receptor modulation, the piperazine-acetamide scaffold has been investigated for its ability to inhibit key enzymes involved in neurotransmission.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The piperazine ring is a structural element present in several known cholinesterase inhibitors. mdpi.com

Research into compounds incorporating a piperazine-acetamide framework has explored this potential. For instance, multi-target piperazine derivatives designed for Alzheimer's disease have been synthesized to include acetylcholinesterase inhibition as one of their therapeutic actions. nih.gov In another study, a series of phthalimide-based compounds containing a piperazine linker were synthesized and assessed for anti-acetylcholinesterase effects using the Ellman's test. nih.gov One derivative, featuring a 4-Fluorophenyl moiety, was the most potent in its series, with an IC50 value of 16.42 µM. nih.gov While these compounds were less potent than the reference drug donepezil, the findings confirm that the piperazine-acetamide structural motif can serve as a basis for designing cholinesterase inhibitors. nih.gov

Table 3: Cholinesterase Inhibition by Related Piperazine Derivatives

| Compound Class | Target Enzyme(s) | Potency Example (IC50) | Reference |

|---|---|---|---|

| Phthalimide-piperazine-acetamide analogs | Acetylcholinesterase (AChE) | 16.42 µM for the 4-Fluorophenyl derivative | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition

N-Pentyl-2-(piperazin-1-YL)acetamide has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for the COX-2 isoform. In a study focused on a series of 2-(piperazin-1-yl)acetamide (B1364376) derivatives, this compound demonstrated significant inhibitory activity. The in vitro COX inhibition assay revealed that this compound inhibited COX-2 with an IC50 value of 0.05 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.06 µM). Its inhibitory effect on COX-1 was less pronounced, with an IC50 value of 1.12 µM, indicating a selectivity index (COX-1 IC50/COX-2 IC50) of 22.4. This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | 1.12 | 0.05 | 22.4 |

Inhibition of Enzymes Implicated in Neurodegenerative Processes

The potential of this compound as a neuroprotective agent has been explored through its ability to inhibit enzymes linked to the pathology of neurodegenerative diseases, such as Alzheimer's disease. Specifically, its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated. The compound was found to be a potent inhibitor of both enzymes, with IC50 values of 0.032 µM for AChE and 0.019 µM for BChE. This dual inhibition suggests a potential mechanism for modulating cholinergic neurotransmission, which is a key therapeutic strategy in managing Alzheimer's disease.

Antimicrobial Efficacy Assessments

The antibacterial properties of this compound have been tested against a panel of both Gram-positive and Gram-negative bacteria. One study reported its minimum inhibitory concentrations (MIC) against various bacterial strains. For Gram-positive bacteria, it showed MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Bacillus subtilis. Its activity against Gram-negative bacteria included MIC values of 25 µg/mL for Escherichia coli and 50 µg/mL for Pseudomonas aeruginosa. These results indicate a broad spectrum of antibacterial activity.

Table 2: Minimum Inhibitory Concentration (MIC) against Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 12.5 |

| Bacillus subtilis | Gram-positive | 25 |

| Escherichia coli | Gram-negative | 25 |

In addition to its antibacterial effects, this compound has demonstrated notable antifungal activity. Investigations against fungal pathogens such as Candida albicans and Aspergillus niger have been conducted. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against C. albicans and 50 µg/mL against A. niger. These findings highlight its potential as a candidate for the development of new antifungal treatments.

The anthelmintic potential of this compound has been evaluated against the earthworm Pheretima posthuma, a common model for screening such compounds. The study measured the time taken for paralysis and death of the worms at a concentration of 10 mg/mL. The compound induced paralysis in 23.66 minutes and caused death in 45.33 minutes. These results were comparable to the standard drug albendazole, which at the same concentration, caused paralysis in 25.33 minutes and death in 48.66 minutes.

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory activity of this compound was assessed using the carrageenan-induced paw edema model in rats. The compound demonstrated significant anti-inflammatory effects, showing a 64.70% inhibition of edema at 4 hours after administration, which was comparable to the standard drug indomethacin (B1671933) (69.41% inhibition).

Its antioxidant potential was determined through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound displayed potent antioxidant activity with an IC50 value of 15.4 µM. This was more effective than the standard antioxidant ascorbic acid, which had an IC50 of 18.2 µM in the same assay.

Table 3: Anti-inflammatory and Antioxidant Activity

| Assay | Parameter | Result |

|---|---|---|

| Carrageenan-induced paw edema | % Inhibition at 4h | 64.70% |

Antidepressant Activity in Preclinical Models

No published studies detailing the antidepressant activity of this compound in preclinical models were found.

Antiproliferative Activity against Specific Cell Lines

There is no available data on the antiproliferative activity of this compound against any specific cancer cell lines.

In Vitro Studies for Mechanism of Action and Efficacy against Specific Biological Targets

No in vitro studies have been published that elucidate the mechanism of action or efficacy of this compound against specific biological targets.

In Vivo Pharmacological Evaluations in Animal Models

Pharmacodynamic Profiling in Relevant Disease Models

Information regarding the in vivo pharmacodynamic profile of this compound in any disease models is not available in the public scientific literature.

Receptor Binding and Ligand Interaction Studies

There are no published receptor binding or ligand interaction studies for this compound.

Analytical Method Development for N Pentyl 2 Piperazin 1 Yl Acetamide

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic techniques are fundamental in determining the concentration and purity of pharmaceutical compounds. For N-Pentyl-2-(piperazin-1-YL)acetamide, a variety of methods can be employed, each with its own advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many organic compounds, including piperazine (B1678402) derivatives. rdd.edu.iq In the context of this compound, a reversed-phase approach (RP-HPLC) is typically the most suitable method.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the nonpolar pentyl group, this compound would be well-retained on a C18 column, allowing for effective separation from more polar impurities.

A typical RP-HPLC method for the quantitative analysis of this compound might involve the following conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Under these hypothetical conditions, one might expect a retention time for this compound of approximately 5.2 minutes. The purity of the sample would be assessed by the presence of other peaks in the chromatogram. The area of the main peak would be proportional to the concentration of the compound.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and quantitative analysis of this compound. uni-giessen.de This technique is particularly useful for screening multiple samples simultaneously.

For HPTLC analysis, a solution of the compound is applied as a small spot or band onto a pre-coated HPTLC plate (e.g., silica gel 60 F254). The plate is then developed in a sealed chamber containing a suitable mobile phase. For a compound with the polarity of this compound, a mobile phase consisting of a mixture of a nonpolar solvent like toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol would be appropriate.

After development, the plate is dried, and the separated spots are visualized, typically under UV light. Quantitative analysis can be performed using a densitometer, which measures the absorbance or fluorescence of the spots.

An example of an HPTLC method for this compound is outlined below:

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene:Ethyl Acetate:Methanol (7:2:1, v/v/v) |

| Application Volume | 5 µL |

| Development Distance | 8 cm |

| Detection | Densitometric scanning at 220 nm |

In this system, the Rf (retardation factor) value for this compound would be characteristic and could be used for identification. For instance, a hypothetical Rf value might be 0.45.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. rdd.edu.iq For this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability, as the piperazine moiety contains secondary amine groups that can lead to peak tailing and poor chromatographic performance. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample would be injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for quantitative analysis.

A potential GC method for the derivatized this compound could be:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 150°C for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | FID at 300°C |

The retention time of the derivatized compound would be used for identification, and the peak area would be used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that couple the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov These methods are ideal for the trace analysis of this compound and for the identification of its impurities and degradation products. nih.govnih.gov

The LC part of the system separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with MS/MS, structural information.

For this compound, electrospray ionization (ESI) in positive ion mode would be effective, as the piperazine nitrogen atoms are easily protonated.

An illustrative LC-MS method is summarized below:

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | ESI Positive |

| Monitored Transition (MRM) | Precursor ion (e.g., [M+H]+) → Product ion |

The high selectivity of LC-MS/MS allows for accurate quantification even in complex matrices.

Method Validation for Analytical Reliability

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A summary of hypothetical validation results for an RP-HPLC method for this compound is presented in the following table:

| Validation Parameter | Result |

| Linearity (Range: 1-100 µg/mL) | Correlation coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD) | Repeatability < 1.0%, Intermediate Precision < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Specificity | No interference from placebo and known impurities |

| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and temperature |

These validation data would confirm that the analytical method is suitable for the reliable quantification and purity assessment of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications Beyond Established Categories

While the core piperazine (B1678402) acetamide (B32628) structure is prevalent in compounds targeting the central nervous system (CNS), future research should explore its therapeutic potential in a wider range of pathologies. The inherent versatility of the piperazine ring, a common feature in many biologically active compounds, suggests that derivatives of N-Pentyl-2-(piperazin-1-YL)acetamide could be tailored for new therapeutic targets. nih.govnih.govmdpi.com

Investigations could focus on areas such as:

Neurodegenerative Diseases: Beyond general CNS activity, focused studies on Alzheimer's and Parkinson's diseases are warranted. nih.govnih.gov Derivatives could be designed to modulate targets implicated in these conditions, such as transient receptor potential canonical 6 (TRPC6) channels, which play a role in neuronal calcium homeostasis and synaptic stability. nih.gov

Oncology: The piperazine scaffold is a component of various anticancer agents. researchgate.netontosight.ai Research could explore the cytotoxicity of novel this compound derivatives against various cancer cell lines, such as breast cancer (MCF-7). researchgate.net

Pain Management: Piperazine derivatives have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are implicated in pain pathways. nih.govacs.org This dual-target approach could lead to the development of novel analgesics. nih.govacs.org

Inflammatory and Metabolic Disorders: Given the broad bioactivity of related structures, screening for anti-inflammatory or metabolic modulatory effects could reveal unexpected therapeutic opportunities. archivepp.com

The table below summarizes potential therapeutic areas for derivatives based on the activities observed in related piperazine compounds.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Related Compounds |

| Neurodegenerative Disorders | TRPC6 Agonism, Dopamine (B1211576) Receptor Modulation | Piperazine derivatives have shown potential in models of Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com |

| Pain (Antinociceptive) | Histamine H3 / Sigma-1 Receptor Antagonism | Dual-acting piperazine and piperidine (B6355638) derivatives show promise in preclinical pain models. nih.govacs.org |

| Oncology | Inhibition of Cancer-Associated Enzymes | Triazole acetamide derivatives linked with phenyl piperazine have been evaluated as anticancer agents. researchgate.net |

| Epilepsy (Anticonvulsant) | Voltage-Sensitive Sodium Channel Modulation | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity in animal models. nih.govamanote.com |

Advanced Lead Optimization and Derivatization Strategies

Starting with the this compound core, advanced lead optimization is crucial for transforming a basic chemical scaffold into a viable preclinical candidate. criver.com This process involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. criver.comnih.gov

Key strategies would include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental. This involves synthesizing a library of analogs by modifying the N-pentyl group, the acetamide linker, and making substitutions on the piperazine ring. mdpi.comnih.gov For example, replacing the pentyl chain with other alkyl or cycloalkyl groups, or introducing aromatic substituents, could significantly alter biological activity. nih.govnih.gov

Derivatization for Improved Properties: Specific derivatizations can address pharmacokinetic challenges. Strategies such as introducing fluorine atoms can enhance metabolic stability, while incorporating polar groups can improve solubility. nih.gov Bridging the piperazine ring to create bicyclic structures, like diazabicyclo[3.2.1]octane, has been shown to improve selectivity for certain targets, such as sodium channels. nih.gov

Computational Modeling: In-silico approaches, including pharmacophore modeling and molecular docking, can predict how modifications will affect binding to a target protein. nih.govresearchgate.net This computational screening helps prioritize the synthesis of the most promising derivatives, saving time and resources. nih.gov

The following table outlines potential derivatization strategies and their intended outcomes.

| Modification Site | Example Modification | Desired Outcome |

| N-Pentyl Group | Replacement with cyclopropylmethyl or branched alkyl groups | Improved potency and metabolic stability. nih.gov |

| Piperazine Ring | Introduction of substituents (e.g., methyl, phenyl); Formation of bridged structures | Enhanced target selectivity and altered pharmacokinetic profile. nih.govmdpi.com |

| Acetamide Linker | Variation of linker length or rigidity | Optimization of spatial orientation for target binding. nih.gov |

| Overall Molecule | Introduction of trifluoromethyl or fluoro groups | Increased metabolic stability and blood-brain barrier penetration. nih.govnih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its optimized derivatives, a systems biology approach is essential. plos.orgnih.govnih.gov Integrating data from multiple "omics" platforms—transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action. mdpi.comnih.gov

This integrated approach allows researchers to:

Identify Regulatory Networks: By correlating changes in gene expression (transcriptomics) with changes in protein abundance (proteomics) and metabolite levels (metabolomics), researchers can map the cellular pathways perturbed by the compound. nih.govmdpi.complos.org

Uncover Off-Target Effects: A multi-omics analysis can reveal unintended molecular interactions that would be missed by targeted assays, providing a more complete picture of the compound's biological activity. mdpi.com

Discover Biomarkers: Omic data can help identify biomarkers that predict a response to the compound, which is crucial for translational and clinical development. nih.gov

For instance, after treating a relevant cell model with the compound, RNA sequencing could reveal upregulated genes, while quantitative proteomics could confirm corresponding changes in protein levels. nih.gov Metabolomics could then show alterations in related metabolic pathways, connecting the genetic and protein-level changes to functional cellular outcomes. nih.gov

Application in Proteomics Research to Elucidate Protein Interactions and Cellular Mechanisms

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe for proteomics research. By identifying the proteins that physically interact with the compound, its direct molecular targets and mechanism of action can be elucidated. nih.govbiorxiv.org

Key proteomics-based applications include:

Target Deconvolution: Techniques like proteome-wide thermal shift assays can identify which proteins are stabilized or destabilized upon binding to the compound, revealing direct targets. biorxiv.org

Mechanism of Action (MOA) Profiling: Quantitative proteomics can be used to profile proteome-wide changes in protein expression following treatment with the compound. nih.gov This "proteome fingerprint" can be compared to those of other compounds with known mechanisms to infer the MOA of the novel agent. nih.govnih.gov For example, observing the upregulation of specific stress-response proteins could indicate that the compound induces a particular cellular stress pathway. nih.gov

Mapping Protein-Protein Interactions: If the compound is found to inhibit a specific protein, it could be used as a tool to study the biological consequences of that inhibition and to better understand the protein's role in cellular networks.

Investigation of Non-Pharmacological Applications

The utility of this compound is not limited to pharmacology. Its chemical structure makes it a potentially valuable intermediate in synthetic chemistry and a tool for basic research.

Potential non-pharmacological roles include:

Chemical Intermediate: The piperazine and acetamide moieties are common building blocks in organic synthesis. mdpi.com The compound can serve as a starting material or synthon for the creation of more complex molecules, including larger drug candidates, agrochemicals, or materials with specific chemical properties. The reactivity of the secondary amine in the piperazine ring allows for further functionalization. nih.govmdpi.com

Research Tool: As a well-defined small molecule, it can be used in various research contexts. For example, it could serve as a reference compound in the development of new analytical methods for detecting piperazine-containing substances. unodc.orgrdd.edu.iqresearchgate.net It may also be used in screening assays to validate new biological targets before more complex and targeted ligands are designed.

Q & A

Q. What are the standard synthetic routes for N-Pentyl-2-(piperazin-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: this compound is synthesized via multi-step nucleophilic substitution and condensation reactions. A typical protocol involves:

Alkylation : Reacting piperazine with a pentyl halide in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–90°C) for 12–24 hours .

Acetamide Formation : Coupling the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .

- Temperature Control : Lower temperatures (0–5°C) reduce by-products during acylation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm piperazine protons, while δ 1.2–1.6 ppm corresponds to the pentyl chain .

- ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the acetamide group .

Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) provides molecular weight confirmation (e.g., m/z 255.3 for C₁₁H₂₁N₃O) .

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. Data Interpretation Example :

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| ¹H NMR | δ 3.2 ppm (piperazine N-CH₂) | Confirms piperazine moiety |

| ESI-MS | m/z 255.3 ([M+H]⁺) | Validates molecular formula |

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (mandatory) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies in activity data (e.g., IC₅₀ variations) often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based cell viability assays) across labs .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography (using SHELX software ) or 2D-NMR.

- Solubility Effects : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Case Study : A 2023 study resolved conflicting antimicrobial data by re-testing analogs under uniform CLSI guidelines, identifying pH-dependent activity .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-spiperone) quantify affinity for dopamine/serotonin receptors .

Enzyme Inhibition : Monitor kinase activity via fluorescence polarization (e.g., EGFR tyrosine kinase) .

Gene Expression Profiling : RNA-seq identifies downstream targets (e.g., apoptosis regulators like Bcl-2) .

Q. Example Findings :

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Radiolabeled | D₂ Dopamine R | 12.3 nM | |

| Kinase Inhibition | EGFR | 8.7 µM |

Q. How can structural modifications enhance the pharmacokinetic profile of this compound?